

Evaluating the drug-likeness of novel 2-Amino-4-methoxypyrimidine derivatives

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Compound of Interest

Compound Name: 2-Amino-4-methoxypyrimidine

Cat. No.: B089509

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A Comparative Guide to the Drug-Likeness of Novel 2-Amino-4-methoxypyrimidine Derivatives

For researchers and scientists in the field of drug discovery, the evaluation of a compound's drug-likeness is a critical step in the development of new therapeutic agents. This guide provides a comparative analysis of the drug-likeness profile of a representative novel **2-Amino-4-methoxypyrimidine** derivative against two established kinase inhibitors, Gefitinib and Imatinib. The data presented herein is based on a compilation of experimental findings for the comparator drugs and representative data for novel aminopyrimidine analogs.

Comparative Analysis of Physicochemical and ADME Properties

The following table summarizes key physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a representative novel **2-Amino-4-methoxypyrimidine** derivative compared to Gefitinib and Imatinib. These parameters are crucial in predicting a compound's pharmacokinetic behavior and overall suitability as a drug candidate.

Property	Novel 2-Amino-4-methoxypyrimidine Derivative (Representative)	Gefitinib	Imatinib
Molecular Weight (g/mol)	~350	446.9[1]	493.6
LogP	~3.5	3.2	4.4
Hydrogen Bond Donors	2	1	5
Hydrogen Bond Acceptors	5	7	8
Polar Surface Area (Å²)	~80	69.8	107.4
Aqueous Solubility (µM)	Moderately Soluble	Low (BCS Class II)[2]	Soluble
Permeability (Papp, 10 ⁻⁶ cm/s)	High	High (BCS Class II)[2]	High
In Vitro Metabolic Stability (t½, min)	> 60	~22-25 hours (in vivo) [1]	~18 hours (in vivo)[3] [4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is utilized to predict the passive intestinal absorption of a compound.

Materials:

- 96-well donor and acceptor plates
- Phosphate-buffered saline (PBS), pH 7.4

- Dimethyl sulfoxide (DMSO)
- Lecithin/dodecane solution
- Test compounds and reference standards
- UV-Vis plate reader or LC-MS/MS system

Procedure:

- Prepare a 1% lecithin in dodecane solution.[5]
- Coat the membrane of each well in the donor plate with 5 μ L of the lecithin/dodecane solution and allow the solvent to evaporate.[6]
- Prepare the test compounds and controls to a final concentration of 10 μ M in PBS with 5% DMSO.[7][8]
- Fill the acceptor plate wells with 300 μ L of PBS with 5% DMSO.[5]
- Add 150 μ L of the test compound/control solutions to the donor plate wells.[5]
- Carefully place the donor plate onto the acceptor plate, creating a "sandwich," and incubate for 10-20 hours at room temperature.[5]
- After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.[6]
- The apparent permeability coefficient (P_{app}) is calculated from the concentration of the compound in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.

In Vitro Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound when exposed to liver enzymes, primarily Cytochrome P450s.

Materials:

- Pooled human liver microsomes
- Phosphate buffer (100 mM, pH 7.4)
- NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Test compounds and positive controls (e.g., Dextromethorphan, Midazolam)[9]
- Acetonitrile
- LC-MS/MS system

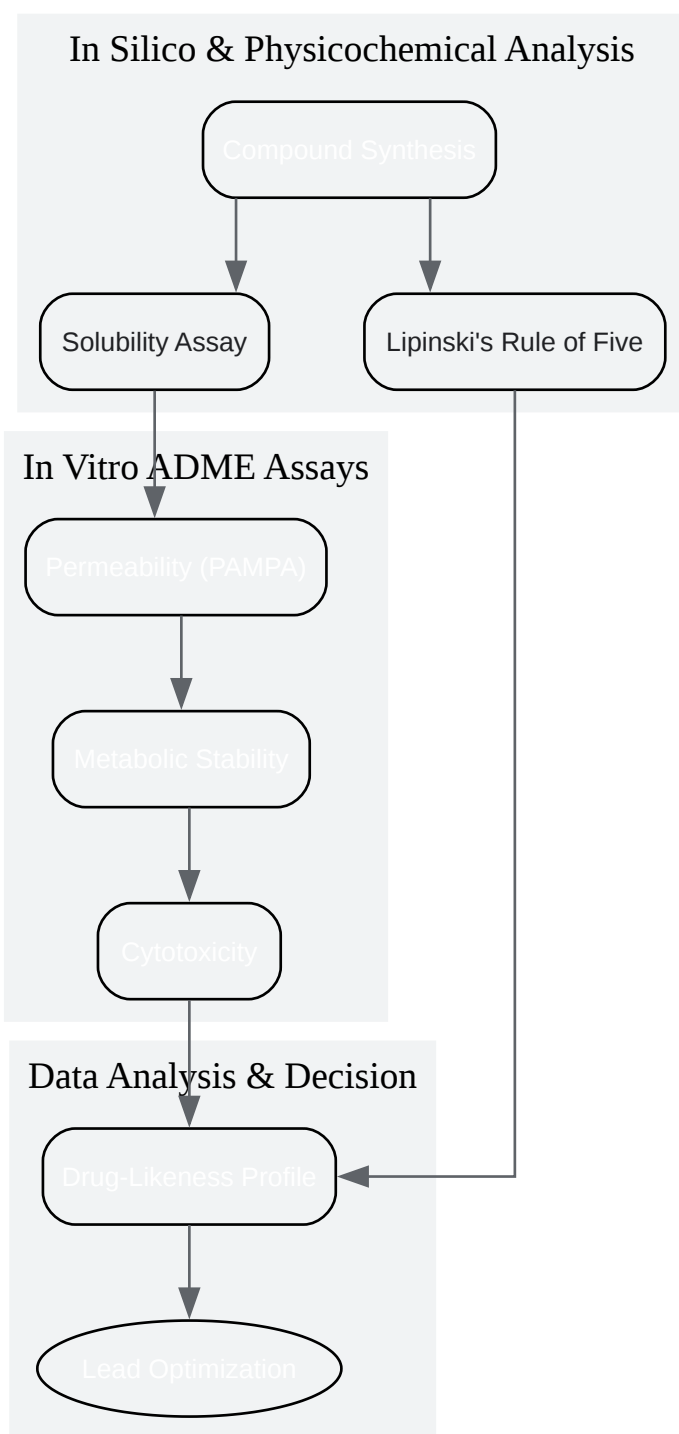
Procedure:

- Prepare a liver microsomal solution in phosphate buffer (e.g., 0.5 mg/mL protein concentration).[9]
- Prepare working solutions of the test compounds and controls at a final concentration of 1 μ M.[9]
- In a 96-well plate, add the microsomal solution to the appropriate wells.
- Add the test compound and control solutions to their respective wells. Include a negative control without the NADPH regenerating system.
- Pre-incubate the plate at 37°C for 5-10 minutes.
- Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls. This marks time zero.
- Incubate the plate at 37°C with shaking.
- At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction in the respective wells by adding cold acetonitrile.[10]
- Centrifuge the plate to precipitate the proteins.

- Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
- The half-life ($t_{1/2}$) and intrinsic clearance (Cl_{int}) are calculated by plotting the natural logarithm of the percentage of the remaining compound against time.[9]

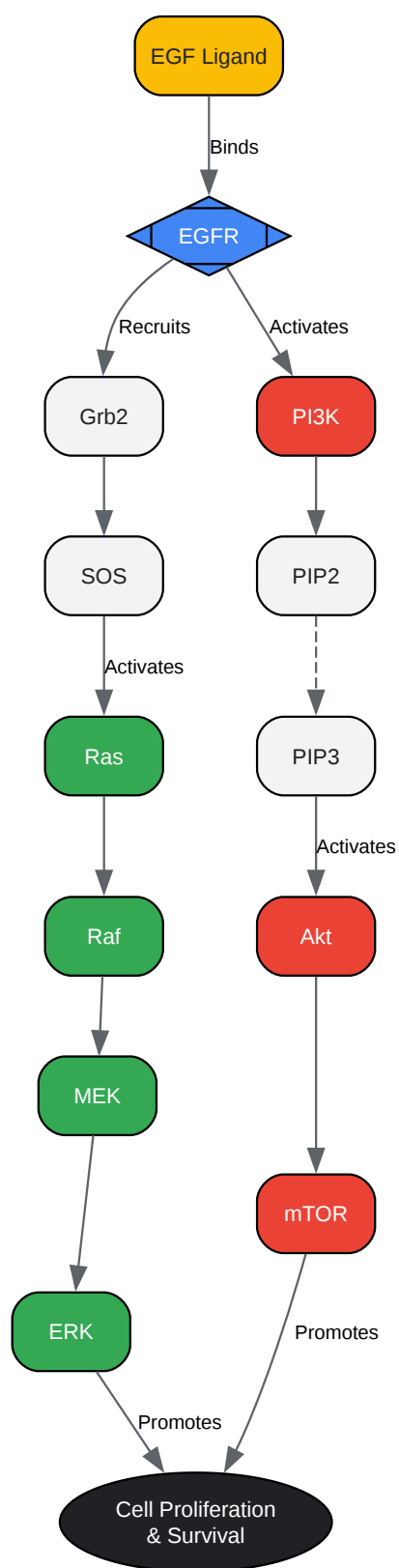
Visualizing Experimental Workflow and Signaling Pathways

To better illustrate the processes involved in drug-likeness evaluation and the biological context of the comparator drugs, the following diagrams have been generated using Graphviz.



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Experimental Workflow for Drug-Likeness Evaluation



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- To cite this document: BenchChem. [Evaluating the drug-likeness of novel 2-Amino-4-methoxypyrimidine derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089509#evaluating-the-drug-likeness-of-novel-2-amino-4-methoxypyrimidine-derivatives>]

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